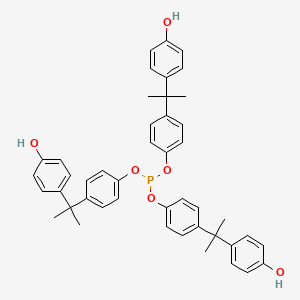
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is a chemical compound with the molecular formula C45H45O6P and a molecular weight of 712.81 g/mol . It is primarily used in research and industrial applications, particularly as a ligand in catalysis and as an antioxidant in polymer stabilization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite typically involves the reaction of 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like bromine (Br2) or chlorine (Cl2) are commonly used in substitution reactions.
Major Products
Oxidation: Phosphates.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the halide used.
Aplicaciones Científicas De Investigación
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite has several scientific research applications:
Chemistry: Used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used as an antioxidant in the stabilization of polymers and plastics.
Mecanismo De Acción
The mechanism of action of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite involves its ability to donate electrons, making it an effective antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage. In catalytic applications, it acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphite compound used as an antioxidant in polymers.
Tris(4-(5-bromothiophen-2-yl)phenyl)amine: Used in electronic applications due to its conductive properties.
Uniqueness
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is unique due to its specific structure, which provides both antioxidant properties and the ability to act as a ligand in catalytic reactions. Its hydroxyphenyl groups enhance its reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C45H45O6P |
|---|---|
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
tris[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite |
InChI |
InChI=1S/C45H45O6P/c1-43(2,31-7-19-37(46)20-8-31)34-13-25-40(26-14-34)49-52(50-41-27-15-35(16-28-41)44(3,4)32-9-21-38(47)22-10-32)51-42-29-17-36(18-30-42)45(5,6)33-11-23-39(48)24-12-33/h7-30,46-48H,1-6H3 |
Clave InChI |
UMOSHLRWGSNPST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP(OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O)OC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


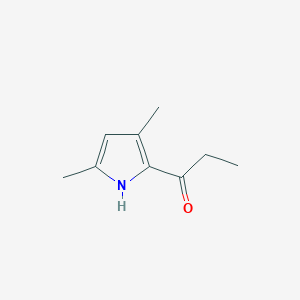
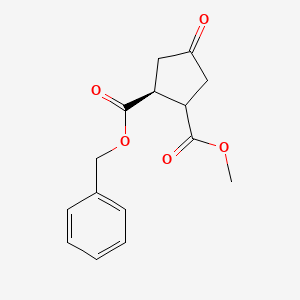
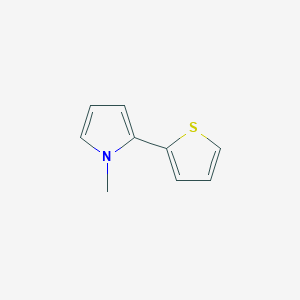
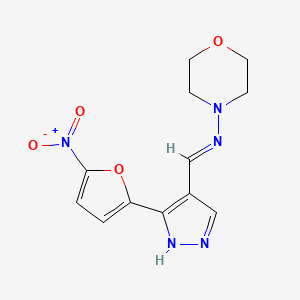

![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
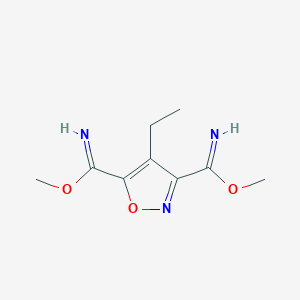
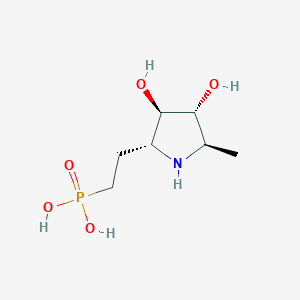


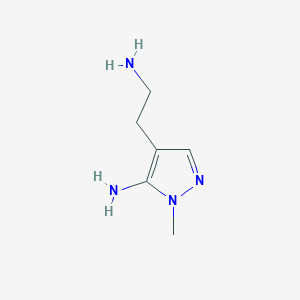
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)


